![molecular formula C7H10INO B11823685 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2-azabicyclo[311]heptan-3-one is a bicyclic compound that features an iodomethyl group and an azabicyclo structure
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of bicyclo[3.1.1]heptane derivatives with iodine-containing reagents. One common method includes the reduction of bicyclo[3.1.1]heptane followed by iodination. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include halogens, reducing agents, and nucleophiles. .
Scientific Research Applications
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one can be compared with other bicyclic compounds such as:
Bicyclo[3.1.1]heptane: Similar structure but lacks the iodomethyl group.
3-Azabicyclo[3.1.1]heptanes: Contains an azabicyclo structure but may have different substituents.
Bicyclo[2.2.1]heptane Derivatives: Different bicyclic structure but similar chemical properties.
These comparisons highlight the unique features of 1-(Iodomethyl)-2-azabicyclo[31
Properties
Molecular Formula |
C7H10INO |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C7H10INO/c8-4-7-2-5(3-7)1-6(10)9-7/h5H,1-4H2,(H,9,10) |
InChI Key |
NUJQHMXIGJKYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(NC1=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


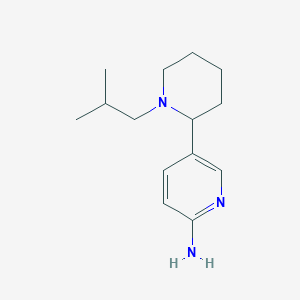
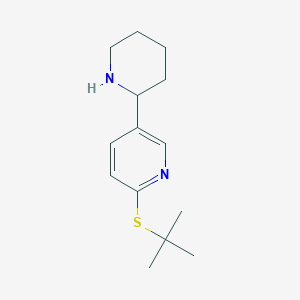
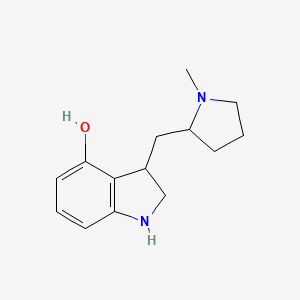
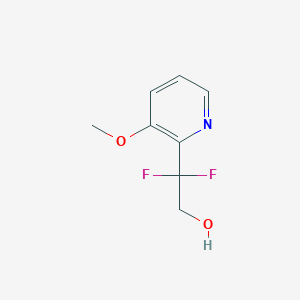
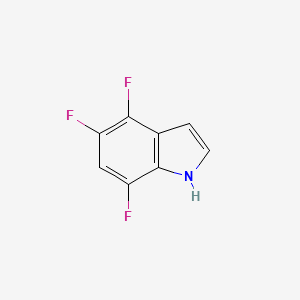
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
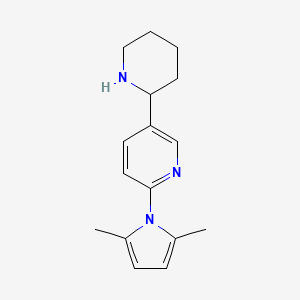
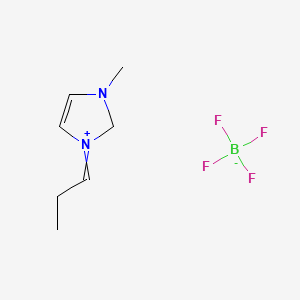

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
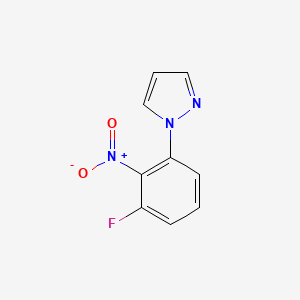
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
